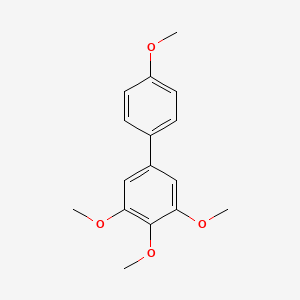

3,4,4',5-Tetramethoxy-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648409-58-9 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C16H18O4/c1-17-13-7-5-11(6-8-13)12-9-14(18-2)16(20-4)15(10-12)19-3/h5-10H,1-4H3 |

InChI Key |

SBFWRLNYWJQNSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Isolation and Characterization from Botanical Sources

Biphenyls are recognized as distinctive phytoalexins that are synthesized de novo in plants as a response to pathogen attack. These compounds are characteristic of the Maloideae subfamily of the Rosaceae family. The antimicrobial properties of biphenyls have been noted in several studies, suggesting they are a key part of the defense strategy against common pathogens in genera such as Malus, Pyrus, Sorbus, and Chaenomeles.

Specifically, 3,4,4',5-Tetramethoxy-1,1'-biphenyl has been identified as a phytoalexin in Sorbus pohuashanensis, a deciduous tree. Studies on cell suspension cultures of Sorbus pohuashanensis have been instrumental in understanding the formation of biphenyl (B1667301) phytoalexins. When these cell cultures are treated with yeast extract, a known elicitor of plant defense responses, there is an accumulation of biphenyl compounds.

Research has shown that the content of various biphenyl phytoalexins, including noraucuparin (B15140051) and 2'-hydroxyaucuparin, along with their glycosides, increases initially after elicitor treatment and then decreases over time. For instance, the concentration of noraucuparin in yeast extract-treated S. pohuashanensis suspension cells can reach up to 225.76 μg·g−1, while 2'-hydroxyaucuparin can reach levels as high as 422.75 μg·g−1. This dynamic accumulation is a hallmark of phytoalexin response and underscores the role of these compounds in plant defense.

Table 1: Accumulation of Biphenyl Phytoalexins in Yeast Extract-Treated Sorbus pohuashanensis Suspension Cells

| Compound | Peak Concentration (μg·g−1) | Time to Peak Concentration (hours) |

| Noraucuparin | 225.76 | 18 |

| 2'-Hydroxyaucuparin | 422.75 | 30 |

While specific studies detailing the co-occurrence of this compound with lignans and neolignans in Sorbus pohuashanensis are limited, the broader phytochemical context suggests such relationships are likely. Biphenyls, lignans, and neolignans are all classes of phenolic compounds derived from the phenylpropanoid pathway, and it is common for plants to produce a diverse array of related secondary metabolites.

Detection and Formation in Processed Biological Matrices (e.g., Oxidation Products in Heated Meat)

Currently, there is no scientific literature available that reports the detection or formation of this compound as an oxidation product in heated meat. The chemical reactions that occur during the cooking of meat at high temperatures are complex and lead to the formation of a wide array of volatile and non-volatile compounds. The primary reactions include the Maillard reaction and lipid oxidation, which are responsible for the development of flavor and aroma, but also for the generation of potentially harmful substances like heterocyclic amines (HCAs) and polycyclic aromatic hydrocarbons (PAHs).

Lipid oxidation in meat primarily involves the breakdown of unsaturated fatty acids, leading to the formation of hydroperoxides which then decompose into a variety of secondary products such as aldehydes, ketones, and alcohols. While these reactions generate a multitude of aromatic compounds, the specific formation of a tetramethoxylated biphenyl has not been documented as a product of these processes in heated meat.

Proposed Biosynthetic Mechanisms and Enzymatic Pathways

The biosynthesis of biphenyl phytoalexins, including precursors to this compound, has been primarily studied in the context of the Maloideae subfamily, particularly in Sorbus aucuparia, a close relative of Sorbus pohuashanensis. The proposed pathway begins with precursors from the phenylpropanoid pathway.

The carbon backbone of the biphenyl structure is formed by the enzyme biphenyl synthase (BIS) . This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl (B3428892). This initial biphenyl scaffold then undergoes a series of modification reactions, including hydroxylation and O-methylation, to yield the various biphenyl phytoalexins observed in these plants.

The biosynthetic pathway leading from 3,5-dihydroxybiphenyl to the well-studied biphenyl phytoalexin aucuparin (B161809) in S. aucuparia has been elucidated at the enzyme level and provides a model for the formation of related compounds. The key steps are:

First O-methylation: 3,5-Dihydroxybiphenyl is first methylated by an O-methyltransferase (OMT1) to form 3-hydroxy-5-methoxybiphenyl.

Hydroxylation: A biphenyl 4-hydroxylase (B4H) , a cytochrome P450 enzyme, then hydroxylates 3-hydroxy-5-methoxybiphenyl at the 4-position to yield noraucuparin (3,4-dihydroxy-5-methoxybiphenyl).

Second O-methylation: Finally, a second distinct O-methyltransferase (OMT2) methylates the 3-hydroxyl group of noraucuparin to produce aucuparin (3,5-dimethoxy-4-hydroxybiphenyl).

The formation of this compound would likely follow a similar sequence of enzymatic reactions, involving additional hydroxylation and methylation steps on the second phenyl ring of the biphenyl scaffold. The specific enzymes and the precise sequence of these modifications for this compound in Sorbus pohuashanensis are yet to be fully characterized.

Table 2: Key Enzymes in the Biosynthesis of Biphenyl Phytoalexins

| Enzyme | Abbreviation | Function |

| Biphenyl Synthase | BIS | Forms the 3,5-dihydroxybiphenyl scaffold. |

| O-Methyltransferase 1 | OMT1 | Catalyzes the first methylation step. |

| Biphenyl 4-Hydroxylase | B4H | Introduces a hydroxyl group at the 4-position. |

| O-Methyltransferase 2 | OMT2 | Catalyzes the second methylation step. |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for 3,4,4',5-Tetramethoxy-1,1'-biphenyl

The construction of the biphenyl (B1667301) core of this compound can be achieved through several strategic bond formations. The most common approaches involve the creation of the central carbon-carbon single bond connecting the two aromatic rings.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of biaryl compounds. mtroyal.cayoutube.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com

For the synthesis of this compound, this could involve the reaction of a 3,4-dimethoxyphenylboronic acid with a 1-halo-4,5-dimethoxybenzene, or vice versa, in the presence of a palladium catalyst and a base. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. gre.ac.uk The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile method for synthesizing complex biphenyls. libretexts.orggre.ac.uk

Table 1: Example of Suzuki-Miyaura Coupling Reactants

| Coupling Partner 1 | Coupling Partner 2 | Catalyst |

| 3,4-Dimethoxyphenylboronic acid | 1-Iodo-4,5-dimethoxybenzene | Pd(PPh₃)₄ |

| 4,5-Dimethoxyphenylboronic acid | 1-Bromo-3,4-dimethoxybenzene | Pd(dppf)Cl₂ |

Oxidative coupling of phenolic precursors offers a direct route to biphenyl structures. nih.govrsc.org In this approach, two molecules of a phenol (B47542) are dimerized through the formation of a carbon-carbon bond, often catalyzed by an oxidizing agent. For this compound, the precursor would be 3,4-dimethoxyphenol.

Various oxidizing agents can be employed, including metal salts like ferric chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃Fe(CN)₆), as well as enzymatic catalysts. nih.govcnr.it The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) can be influenced by the reaction conditions and the specific catalyst used. nih.gov While conceptually straightforward, controlling the selectivity and preventing over-oxidation to form quinonoid byproducts can be challenging. nih.gov Recent advancements have explored photocatalytic methods for oxidative phenol coupling, offering potentially milder and more selective transformations. nih.gov

Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles widely used for forming carbon-carbon bonds. leah4sci.commasterorganicchemistry.com In the context of biphenyl synthesis, a Grignard reagent derived from a halo-dimethoxybenzene can be coupled with another halo-dimethoxybenzene in the presence of a suitable catalyst, often a transition metal salt. orgsyn.org For instance, (4,5-dimethoxyphenyl)magnesium bromide could be reacted with 1-bromo-3,4-dimethoxybenzene.

A common side reaction in Grignard-based biphenyl syntheses is the homocoupling of the Grignard reagent, which can be minimized by controlling reaction conditions such as temperature and reactant concentrations. libretexts.orgacs.org While a classic method, Grignard reactions require anhydrous conditions due to the high reactivity of the organomagnesium species with protic solvents. leah4sci.com

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.govyoutube.comyoutube.com By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. youtube.comijfans.orgyoutube.com

This technology has been successfully applied to various reactions relevant to the synthesis of this compound, including Suzuki-Miyaura couplings and oxidative coupling reactions. cnr.itnih.gov The use of microwave heating can enhance the efficiency of these transformations, making it a "green" and time-saving alternative to conventional heating methods. ijfans.orgyoutube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |

| Suzuki-Miyaura Coupling | Hours | Minutes |

| Oxidative Phenol Coupling | Hours to days | Minutes to hours |

Stereochemical Considerations in Synthesis (if applicable for analogues or hindered rotation)

For this compound itself, the molecule does not possess chiral centers and is not prone to atropisomerism due to the lack of bulky ortho substituents that would hinder rotation around the central carbon-carbon bond. unacademy.compharmaguideline.com

However, the concept of atropisomerism becomes highly relevant when considering structurally related analogues with bulky groups in the ortho positions (2, 2', 6, and 6' positions). numberanalytics.comslideshare.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond. unacademy.comwikipedia.org If the energy barrier to rotation is sufficiently high, individual rotational isomers (rotamers) can be isolated. wikipedia.org The presence of large substituents in the ortho positions of a biphenyl can create enough steric hindrance to prevent free rotation, leading to axial chirality. pharmaguideline.com The stability of these atropisomers is dependent on the size of the ortho substituents; larger groups lead to a higher barrier to rotation. slideshare.net

Preparation of Structurally Related Analogues and Derivatives

The synthetic methodologies described for this compound can be adapted to prepare a wide range of structurally related analogues and derivatives. For example, by using different substituted starting materials in Suzuki-Miyaura or Grignard reactions, a variety of substituted biphenyls can be accessed.

Furthermore, the parent compound can serve as a scaffold for further derivatization. For instance, the methoxy (B1213986) groups can potentially be demethylated to yield the corresponding hydroxylated biphenyls, such as 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. nih.gov Other functional groups can be introduced through electrophilic aromatic substitution reactions, although the directing effects of the existing methoxy groups would need to be considered. For example, chloromethylation of biphenyl has been reported. rsc.org Additionally, derivatization of functional groups on the biphenyl core, such as converting aldehydes to other functionalities, has been demonstrated in the synthesis of related compounds. mdpi.com The synthesis of phosphonium (B103445) derivatives of trimethoxyphenyl compounds has also been described, showcasing another avenue for derivatization. nih.gov

Modification of Methoxylation Patterns and Introduction of Additional Substituents

The manipulation of methoxy groups on the biphenyl backbone and the introduction of new functionalities are key to diversifying the applications of these molecules. While direct modification of this compound is not extensively documented, established organic chemistry principles allow for predicted pathways of derivatization.

A primary route to modifying the methoxylation pattern involves the selective demethylation of one or more methoxy groups to the corresponding phenols. These phenolic hydroxyl groups can then be re-alkylated or used as handles for introducing a wide array of other functional groups. For instance, the synthesis of 3,3′,5,5′-tetramethoxy(1,1′-biphenyl)-4,4′-diol (TMBP) through laccase-catalyzed oxidation of 2,6-dimethoxyphenol (B48157) provides a di-phenolic precursor. nih.govnih.gov The hydroxyl groups in TMBP are pharmacophoric and can engage in hydrogen bonding, which is crucial for biological activity. nih.gov

The introduction of additional substituents onto the biphenyl rings can be achieved through various electrophilic aromatic substitution reactions. The positions of these substitutions are directed by the existing methoxy groups. Common modifications include:

Nitration: Introduction of nitro groups, which can be subsequently reduced to amines for further functionalization.

Halogenation: Introduction of halogens (e.g., bromine, chlorine) which can then participate in cross-coupling reactions to introduce new aryl or alkyl groups.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups to the aromatic rings.

The following table summarizes potential derivatization reactions based on known reactivities of similar aromatic compounds.

| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Derivatization |

| Demethylation | BBr₃, CH₂Cl₂ | Hydroxylated biphenyl derivatives | Introduce reactive hydroxyl groups for further functionalization. |

| Nitration | HNO₃, H₂SO₄ | Nitro-tetramethoxy-biphenyl derivatives | Precursor for amino-substituted biphenyls. |

| Bromination | Br₂, FeBr₃ | Bromo-tetramethoxy-biphenyl derivatives | Introduce a handle for cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-tetramethoxy-biphenyl derivatives | Introduce ketone functionalities. |

Synthesis of Biphenyl-based Scaffolds for Diverse Applications

The biphenyl unit serves as a fundamental building block in the construction of more complex molecular architectures for a range of applications, from pharmaceuticals to advanced materials. researchgate.netorganic-chemistry.org Cross-coupling reactions are the cornerstone for the synthesis of biphenyls and their derivatives. researchgate.netresearchgate.net

Key synthetic strategies for constructing biphenyl scaffolds include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile methods for creating C-C bonds between aromatic rings. libretexts.org It offers high functional group tolerance and generally proceeds under mild conditions. nih.govprinceton.edu The synthesis of unsymmetrical biaryls can be achieved with high selectivity using this method. researchgate.net

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.org While it often requires harsh reaction conditions, modern modifications have improved its scope and applicability, including the synthesis of unsymmetrical biaryls. nih.govarkat-usa.org

Nickel-Catalyzed Couplings: Nickel catalysts can be used as a more cost-effective alternative to palladium for certain cross-coupling reactions.

The this compound scaffold can be envisioned as a precursor for various complex molecules. For example, the strategic placement of methoxy groups can influence the conformation of the biphenyl system, which is critical for applications in areas like asymmetric catalysis where atropisomeric biphenyls are employed. organic-chemistry.org

In materials science, highly functionalized biphenyls are used as linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). For example, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde has been used to create COFs with applications in gas storage and catalysis.

The table below outlines some of the key cross-coupling reactions used in the synthesis of biphenyl scaffolds.

| Reaction Name | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide and Arylboronic acid/ester | High functional group tolerance, mild conditions. libretexts.orgnih.gov |

| Ullmann Reaction | Copper | Two Aryl halides | Classic method, can be used for symmetrical and unsymmetrical biphenyls. organic-chemistry.orgarkat-usa.org |

| Negishi Coupling | Palladium or Nickel | Organozinc compound and Organic halide | High reactivity and selectivity. |

| Stille Coupling | Palladium | Organotin compound and Organic halide | Tolerant of a wide range of functional groups. |

These synthetic methodologies provide a robust toolkit for the synthesis and derivatization of this compound and related structures, paving the way for the development of new molecules with tailored properties for diverse scientific applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3,4,4',5-Tetramethoxy-1,1'-biphenyl, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed for unambiguous signal assignment.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, the aromatic region would be complex, while the four methoxy groups would likely appear as sharp singlet signals in the upfield region typical for such functional groups (~3.8-4.0 ppm).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on the structure of this compound, one would expect to see signals corresponding to the methoxy carbons, the protonated aromatic carbons, and the non-protonated aromatic carbons (including those bonded to methoxy groups and those forming the biphenyl (B1667301) linkage).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1, 1' | - | ~130-135 |

| 2, 6 | ~7.0-7.2 | ~110-115 |

| 3, 5 | - | ~148-152 |

| 4, 4' | - | ~145-150 |

| 2', 6' | ~7.0-7.2 | ~118-122 |

| 3', 5' | ~6.8-7.0 | ~105-110 |

| 3-OCH₃ | ~3.9 | ~56 |

| 4-OCH₃ | ~3.9 | ~56 |

| 4'-OCH₃ | ~3.9 | ~56 |

| 5-OCH₃ | ~3.9 | ~56 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, it would be used to establish the connectivity between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm that the methoxy proton singlets correlate with the methoxy carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for piecing together the molecular framework. For instance, it would show correlations from the methoxy protons to the aromatic carbons they are bonded to, as well as to adjacent carbons, confirming the placement of the methoxy groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY can confirm spatial relationships, such as the proximity of methoxy group protons to the protons on the adjacent positions of the aromatic ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural information derived from its fragmentation pattern.

The molecular formula of this compound is C₁₆H₁₈O₄. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is used to determine the exact mass of the molecular ion. researchgate.net This experimental value can be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O₄ |

| Theoretical Monoisotopic Mass | 274.12051 Da |

| Expected M+Na⁺ Adduct (ESI) | 297.11025 Da |

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the molecular ion undergoes fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure. For aromatic ethers, fragmentation typically involves a few key pathways.

The molecular ion peak (M⁺) at m/z 274 is expected to be prominent due to the stability of the aromatic system. libretexts.org Common fragmentation patterns for methoxylated aromatic compounds include:

Loss of a methyl radical (•CH₃): A peak at m/z 259 (M-15) is expected from the cleavage of a C-O bond in a methoxy group.

Loss of a methoxy radical (•OCH₃): A peak at m/z 243 (M-31) can also occur.

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z 244 (M-30) can arise from a rearrangement and loss of formaldehyde from a methoxy group.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic energy levels of the molecule, providing information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions for this compound include:

Aromatic C-H Stretch: ~3100–3000 cm⁻¹

Aliphatic C-H Stretch (in -OCH₃): ~2950–2850 cm⁻¹

Aromatic C=C Stretch: Multiple bands in the ~1610–1450 cm⁻¹ region.

Asymmetric C-O-C Stretch (Aryl ether): A strong band around ~1250 cm⁻¹

Symmetric C-O-C Stretch (Aryl ether): A band around ~1040 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly the conjugated π-system. The biphenyl core acts as the chromophore. researchgate.net The presence of four electron-donating methoxy groups as auxochromes is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax) compared to unsubstituted biphenyl (λmax ≈ 248 nm). For comparison, 4,4'-dimethoxy-1,1'-biphenyl (B188815) shows an energy gap of 4.57 eV. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In the solid state, biphenyl molecules adopt a twisted conformation. For instance, the crystal structure of 3,3',4,4'-tetrachlorobiphenyl (B1197948) reveals a dihedral angle of 43.94(6)° between the two phenyl rings. uky.edu This twisting alleviates the steric strain between the ortho-substituents on the two rings. Similarly, studies on 3,3′,5,5′-tetrachlorobiphenyl in a nematic liquid crystal phase determined a twisting angle of 34° 20′, indicating a non-planar conformation in solution as well. rsc.org

The presence of methoxy groups, as in this compound, influences the crystal packing through potential intermolecular interactions such as C-H···O hydrogen bonds. These interactions can affect the dihedral angle between the phenyl rings. For example, in 4,4'-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the arene rings are tilted at an angle of 24.3 (1)°. nih.gov In another related compound, 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl, the central phenyl ring is twisted relative to the 3,4-dimethoxybenzene fragments with a dihedral angle of 21.25 (7)°. researchgate.net

Based on these analogous structures, it can be inferred that this compound would also adopt a non-planar, twisted conformation in the solid state. The precise dihedral angle would be a result of the interplay between the steric repulsion of the methoxy groups and the crystal packing forces.

Table 1: Crystallographic Data for Related Biphenyl Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 3,3',4,4'-Tetrachlorobiphenyl | Monoclinic | P2₁/c | 43.94(6) | uky.edu |

| 4,4'-Dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | Tetragonal | I4₁cd | 24.3(1) | nih.gov |

| 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl | Monoclinic | P2₁/n | 21.25(7) | researchgate.net |

Chiroptical Properties (e.g., Circular Dichroism, if chiral analogues are considered)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, the introduction of chirality into the biphenyl scaffold, typically through atropisomerism, leads to molecules with distinct chiroptical responses. Atropisomerism arises from hindered rotation around the single bond connecting the two aryl rings, which can be induced by bulky ortho-substituents.

The chiroptical properties of such chiral biphenyl analogues are powerful tools for probing their absolute configuration and conformational dynamics. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral molecules.

For example, chiral binaphthyl-linked BODIPY analogues, which share the biphenyl structural motif, exhibit distinct CD spectra. rsc.org The attachment of a chiral binaphthyl group at the periphery results in positive and negative CD curves in the 260–400 nm region. rsc.org The sign and intensity of the CD signals are highly sensitive to the substitution pattern and the dihedral angle between the aromatic rings.

In a broader context, the development of chiral materials based on biphenyl and related structures is an active area of research. For instance, chiral helical foldamers based on dibenzopyrrolo[1,2-a] nih.govnih.govnaphthyridines linked to a tetraphenylene (B3251814) core demonstrate that axial chirality can induce significant chiroptical properties, including circularly polarized luminescence. researchgate.net The synthesis of optically active hemiporphyrazines with chiral binaphthyl substituents also highlights the generation of strong CD signals. nih.gov

The study of chiral analogues provides insight into how structural modifications can lead to desirable chiroptical properties. The principles learned from these systems can be applied to the design of new chiral materials based on the this compound scaffold for potential applications in areas like chiral sensing and optoelectronics. nih.govnih.govrsc.org

Chemical Reactivity and Transformations

Oxidative Processes and Degradation Pathways

The methoxy (B1213986) groups in 3,4,4',5-tetramethoxy-1,1'-biphenyl significantly influence its susceptibility to oxidative processes. In general, the degradation of biphenyl (B1667301) compounds can proceed through pathways involving initial hydroxylation by mono- or dioxygenase enzymes, followed by ring cleavage. While specific studies on the microbial or enzymatic degradation of this compound are not extensively documented, the behavior of related methoxy-substituted aromatic compounds provides insight into its likely degradation pathways.

Oxidative demethylation is a common transformation for methoxylated aromatic compounds, often leading to the formation of corresponding phenols or catechols. These phenolic intermediates are then susceptible to further oxidation and ring cleavage. For instance, the enzymatic oxidation of similar compounds can lead to the formation of hydroxylated derivatives, which can then undergo further degradation.

In a broader context, advanced oxidation processes (AOPs) are employed for the degradation of persistent organic pollutants, including various biphenyl derivatives. These processes generate highly reactive species, such as hydroxyl radicals, which can attack the aromatic rings, leading to their eventual mineralization. The electron-rich nature of this compound would likely make it reactive towards such strong oxidizing agents.

Reactivity of Aromatic Rings and Methoxy Groups

The four methoxy groups on the biphenyl core are strong electron-donating groups, which activate both aromatic rings towards electrophilic substitution reactions. libretexts.orglibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, the vacant positions on the aromatic rings are susceptible to attack.

The reactivity of the methoxy groups themselves is also a key aspect of the compound's chemistry. Demethylation is a common reaction for aryl methyl ethers, which can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids. This reaction would convert the tetramethoxybiphenyl into the corresponding tetrahydroxybiphenyl, a class of compounds known for their antioxidant properties.

Interconversions to Other Functionalized Biphenyls

The functional groups present in this compound allow for its conversion into a variety of other functionalized biphenyl derivatives.

Demethylation: As mentioned, the cleavage of the methyl ethers would yield 3,4,4',5-tetrahydroxy-1,1'-biphenyl. This transformation is significant as it introduces reactive hydroxyl groups, which can be further functionalized.

Electrophilic Substitution: The activated aromatic rings can undergo a range of electrophilic substitution reactions, including:

Nitration: Introduction of nitro groups onto the aromatic rings.

Halogenation: Incorporation of halogen atoms such as chlorine, bromine, or iodine.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl or alkyl groups. rsc.org

These reactions would lead to a diverse array of substituted tetramethoxybiphenyls, each with potentially unique chemical and physical properties.

Oxidative Coupling: While this compound is itself a product of coupling reactions, it could potentially undergo further oxidative coupling under specific conditions, leading to the formation of higher molecular weight oligomers or polymers.

The synthesis of related methoxy-substituted biphenyls often involves cross-coupling reactions like the Suzuki or Ullmann reactions. These methods could theoretically be applied to further functionalize this compound if one of the rings were to be, for example, halogenated.

Below is a table summarizing potential reactions and the resulting functionalized biphenyls.

| Reaction Type | Reagents/Conditions | Resulting Functional Group(s) | Potential Product Class |

| Demethylation | Strong Acid (e.g., HBr) | Hydroxyl (-OH) | Tetrahydroxybiphenyl |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Nitrotetramethoxybiphenyl |

| Halogenation | X₂/Lewis Acid | Halogen (-Cl, -Br, -I) | Halogenated tetramethoxybiphenyl |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Acyl (-COR) | Acyltetramethoxybiphenyl |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. superfri.org These methods are employed to compute optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments. superfri.orgaun.edu.eg

For biphenyl (B1667301) systems, DFT calculations are crucial for understanding how substituent groups, such as the four methoxy (B1213986) groups in 3,4,4',5-Tetramethoxy-1,1'-biphenyl, influence the electron distribution across the biphenyl core. The positions of these groups are expected to create a non-symmetrical electron density distribution, affecting the molecule's reactivity and intermolecular interactions. While specific DFT studies detailing the electronic properties of this compound are not extensively documented in the reviewed literature, the principles are well-established. Such calculations would typically be performed using a basis set like 6-31G(d,p) to balance computational cost and accuracy, providing a theoretical foundation for its chemical behavior. aun.edu.eg

Conformational Analysis and Energy Profiling

The conformational flexibility of the biphenyl scaffold, defined by the torsional or dihedral angle between the two phenyl rings, is a critical determinant of its biological activity and physical properties. Conformational analysis and energy profiling map the energy of the molecule as a function of this dihedral angle.

The conformation of biphenyl derivatives is governed by a delicate balance between two opposing factors:

Steric Hindrance: Repulsion between ortho-substituents on the two rings favors a twisted (non-planar) conformation.

π-π Conjugation: Overlap between the π-orbitals of the two rings, which is maximized in a planar conformation, provides electronic stabilization.

For the parent biphenyl molecule, the minimum energy conformation occurs at a dihedral angle of approximately 45°. ic.ac.uk The planar conformation (0°) is a transition state due to steric repulsion between the ortho-hydrogens, while the perpendicular conformation (90°) is also a transition state due to the complete loss of π-conjugation. ic.ac.uk The introduction of four methoxy groups in this compound would significantly alter this energy profile due to their steric bulk and electronic effects, but specific energy profiles for this compound are not available in the provided search results.

Table 1: Illustrative Conformational Energy Profile for Unsubstituted Biphenyl

| Dihedral Angle | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 0° | ~2.0 | Maximum π-conjugation, but high steric repulsion (H...H distance ~1.95 Å). ic.ac.uk |

| ~45° | 0.0 | Optimal balance between π-conjugation and reduced steric strain (H...H distance ~2.39 Å). ic.ac.uk |

| 90° | ~1.6 | Minimum steric repulsion, but complete loss of π-conjugation. ic.ac.uk |

This table is based on the general principles of biphenyl conformational analysis and serves as an illustrative example.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in structure-based drug design for identifying potential binding modes and estimating binding affinity.

While docking studies specifically for this compound were not found, research on the closely related analogue 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol (TMBP) demonstrates the application of this technique. nih.gov In a study investigating the anti-leishmanial potential of TMBP, molecular docking was used to explore its interactions with two key enzymes from Leishmania amazonensis: trypanothione (B104310) reductase (TR) and the metalloprotease Gp63. nih.gov The simulations suggested that the hydroxyl groups of TMBP were critical pharmacophoric features, forming hydrogen bonds with active site residues of both enzymes. nih.gov TMBP showed greater selectivity for the Gp63 target over TR. nih.gov This type of analysis helps to rationalize observed biological activity and provides a hypothesis for the mechanism of action at the molecular level.

Table 2: Summary of Molecular Docking Findings for the Analogue TMBP

| Ligand | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol (TMBP) | Trypanothione Reductase (TR) | Hydroxyl groups form hydrogen bonds with active site residues. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. tudelft.nl By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and refine binding poses obtained from docking. nih.govmdpi.com

In Silico Predictions and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. ddg-pharmfac.net These models can then be used to predict the activity of new, unsynthesized compounds.

Studies on various biphenyl analogues have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key structural features required for biological activity. nih.govnih.gov For example, a multifaceted 3D-QSAR study on biphenyl analogues as aromatase inhibitors identified the essential pharmacophoric features for potent inhibition. nih.gov The study generated statistically robust models (e.g., R² up to 0.9151) that provided insights into the structure-activity relationship, highlighting regions where steric bulk, electrostatic, and hydrophobic properties could be modified to enhance activity. nih.gov These models are often visualized with contour maps that guide the design of more potent derivatives. nih.gov

While a specific QSAR model for a series including this compound has not been reported in the search results, the established success of QSAR for the biphenyl class indicates its applicability. nih.govresearchgate.net

Table 3: Example of Statistical Parameters from a 3D-QSAR Model for Biphenyl Analogues (Aromatase Inhibitors)

| Model Type | R² (Coefficient of Determination) | Description | Source |

|---|---|---|---|

| Force field-based 3D-QSAR | 0.9151 | Indicates a strong correlation between the model's predictions and the experimental data for the training set. | nih.gov |

| Gaussian Field | 0.9074 | Represents a good fit of the model to the training set data using Gaussian-type functions. | nih.gov |

| SOMFA | 0.7706 | A Self-Organizing Molecular Field Analysis model showing a reasonable correlation. | nih.gov |

This table is illustrative of the statistical validation used in QSAR studies on related biphenyl compounds.

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials

Antimicrobial Properties

Studies have explored the antimicrobial spectrum of 3,4,4',5-Tetramethoxy-1,1'-biphenyl, revealing its potential to combat both fungal and bacterial pathogens, including those resistant to conventional antibiotics.

Antifungal Activity against Phytopathogens

While specific studies focusing exclusively on the antifungal activity of this compound against a wide range of phytopathogens like Alternaria tenuissima, Fusarium graminearum, Helminthosporium maydis, Sclerotinia sclerotiorum, and Exserohilum turcicum are not extensively detailed in the provided search results, related research indicates that biphenyl-type phytoalexins, in general, demonstrate significant antifungal properties. nih.gov For instance, the natural biphenyls 3′,4′,5′-trimethoxy-[1,1′-biphenyl]-4-ol and 3,4,4′,5-tetramethoxy-1,1′-biphenyl have shown noteworthy activity against fungi. nih.gov This suggests a potential avenue for further investigation into the specific efficacy of this compound against the listed plant pathogens.

Antibacterial Activity against Antibiotic-Resistant Bacterial Strains

The emergence of antibiotic-resistant bacteria presents a significant global health challenge, prompting the search for new antimicrobial agents. nih.gov Research into biphenyl (B1667301) derivatives has shown promise in this area. While information specifically on this compound's activity against resistant strains like Staphylococcus aureus, Enterococcus faecalis, and Acinetobacter baumannii is limited in the provided context, a study on related biphenyl and dibenzofuran (B1670420) derivatives has yielded positive results. nih.govnih.gov In that study, certain synthesized biphenyl compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov For example, compounds such as 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol showed strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov Furthermore, other derivatives displayed inhibitory activities comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov Although this research did not directly test this compound, the findings for structurally similar compounds suggest that it may also possess valuable antibacterial properties against resistant strains.

Table 1: Antibacterial Activity of Biphenyl Derivatives Against Resistant Strains

Antiparasitic Effects

A significant area of research for a related compound, 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol (TMBP), has been its potential to combat parasitic infections, particularly leishmaniasis.

Anti-leishmanial Activity against Promastigote and Amastigote Forms

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. nih.gov Studies have demonstrated that TMBP exhibits promising anti-leishmanial activity against Leishmania amazonensis. nih.govresearchgate.net The compound was effective against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.govnih.gov TMBP inhibited the proliferation of promastigotes with IC₅₀ values ranging from 0.62 to 0.86 µM. researchgate.netnih.gov Furthermore, it was shown to reduce the number of viable intracellular amastigotes within macrophages, indicating its ability to reach and act on the parasite within host cells. nih.gov Importantly, TMBP displayed a high degree of selectivity, being 62.7 times more selective for the parasite than for macrophage cells, and did not cause hemolysis of sheep erythrocytes, suggesting low cytotoxicity to host cells. nih.govnih.gov

Table 2: Anti-leishmanial Activity of 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol (TMBP)

Cellular Mechanisms of Antiparasitic Action

The anti-leishmanial effect of TMBP is attributed to its ability to induce cell death in the parasite through specific cellular mechanisms. nih.gov Research has shown that treatment with TMBP leads to the generation of reactive oxygen species (ROS) within the parasite. nih.govresearchgate.netnih.gov This increase in oxidative stress is a key factor in its cytotoxic effect. Additionally, TMBP was found to cause mitochondrial dysfunction in the parasites, further contributing to their demise. nih.govresearchgate.netnih.gov These findings suggest that TMBP disrupts critical cellular processes within Leishmania, leading to its death.

Molecular Interactions with Parasitic Enzymes

To understand the molecular basis of its antiparasitic activity, molecular docking studies have been conducted on TMBP with key Leishmania enzymes. nih.gov Two important targets investigated were trypanothione (B104310) reductase (TR) and the major surface protease Gp63. nih.gov TR is a crucial enzyme in the parasite's defense against oxidative stress, while Gp63 is involved in the parasite's interaction with the host. nih.gov The docking studies suggested that TMBP can bind to the active sites of both enzymes. nih.gov The hydroxyl group of TMBP appears to be a key pharmacophoric feature, forming hydrogen bonds with residues in the active sites of both TR and Gp63. nih.gov The analysis indicated that TMBP had a higher selectivity for Gp63 over TR. researchgate.netnih.gov These molecular interactions likely inhibit the function of these essential parasitic enzymes, contributing to the observed anti-leishmanial activity.

Antioxidant and Radical Scavenging Activity

While direct studies on the antioxidant capacity of this compound are limited, its chemical structure, which contains methoxy-substituted phenyl rings, suggests a potential for such activity. Phenolic and methoxy-substituted aromatic compounds are widely recognized for their ability to act as antioxidants. nih.govresearchgate.net The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process stabilized by the resonance of the aromatic ring. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method used to evaluate the antioxidant potential of various compounds. mdpi.comnih.gov In this assay, an antioxidant compound reduces the stable DPPH radical, a deep violet-colored molecule, to the pale yellow, non-radical form, DPPH-H. nih.gov The degree of color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging capacity of the compound. nih.gov Studies on various natural phenols and hydroxylated biphenyls have demonstrated their efficacy in scavenging radicals and mitigating oxidative stress, suggesting that biphenyl structures can be a promising scaffold for antioxidant development. nih.govmdpi.com For instance, the biphenyl compound 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), an isomer of the subject compound, has been noted for its ability to induce reactive oxygen species in cancer cells, indicating an influence on cellular redox environments. researchgate.netnih.gov

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound can be inferred from the known activities of compounds containing the 3,4,5-trimethoxyphenyl moiety. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. A key pathway in inflammation involves the nuclear factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Structurally related compounds have shown significant anti-inflammatory properties by modulating these pathways. For example, studies on analogues of Combretastatin (B1194345) A-4 (CA-4), which also contains a 3,4,5-trimethoxyphenyl ring, have indicated anti-inflammatory effects. researchgate.net Furthermore, the related biphenyl compound TMBP has been shown to decrease levels of NF-κB, suggesting an interruption of this key inflammatory signaling cascade. nih.gov Other biphenyl derivatives have also been investigated as potential anti-inflammatory agents, targeting the production of inflammatory mediators. nih.govmdpi.com This collective evidence suggests that this compound is a candidate for possessing anti-inflammatory activity.

Neuroprotective Potential

The neuroprotective potential of this compound is another area of interest based on the bioactivity of similar molecules. Neuroprotection involves preserving neuronal structure and function against injury from events like ischemia or neurodegenerative processes. The mechanisms often involve anti-inflammatory and anti-apoptotic pathways. nih.gov

For instance, tetramethylpyrazine (TMP), an active ingredient from the traditional medicine plant Ligusticum wallichii, has demonstrated significant neuroprotective effects in rat models of ischemic brain injury. nih.gov TMP was found to reduce neuronal loss, suppress inflammatory reactions, and inhibit apoptosis. nih.gov Similarly, resveratrol (B1683913) derivatives containing tetramethoxy substitutions have been shown to protect brain endothelial cells from oxygen-glucose deprivation-induced injury by suppressing cell death, oxidative stress, and inflammatory responses. nih.gov These findings highlight the potential for tetramethoxy-substituted aromatic compounds to confer protection in the central nervous system, making this compound a molecule of interest for future neuroprotective research.

Antitubulin Activity in Cellular Models (e.g., plant and mammalian cell lines)

One of the most significant potential activities of this compound is its role as an antitubulin agent. This is strongly suggested by its structural similarity to Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell proliferation by disrupting microtubule dynamics. nih.govmdpi.comnih.gov Microtubules, polymers of α/β-tubulin heterodimers, are essential for cell division, making them a key target in cancer chemotherapy. nih.gov

CA-4 functions by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. mdpi.comnih.gov This leads to a mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death). nih.gov Structure-activity relationship studies have consistently shown that the 3,4,5-trimethoxyphenyl "A" ring is a critical pharmacophore for high antitubulin activity. nih.govresearchgate.net Since this compound contains this essential 3,4,5-trimethoxyphenyl moiety, it is considered a biphenyl analogue of CA-4. Biphenyl analogues represent a class of "cis-restricted" combretastatins where the flexible ethene bridge is replaced by a direct bond between the two aromatic rings, a strategy used to create more stable compounds. researchgate.netacs.org Therefore, it is highly plausible that this compound acts as a tubulin polymerization inhibitor.

| Compound | Mechanism of Action | Target Site | Effect | Reference |

|---|---|---|---|---|

| Combretastatin A-4 (CA-4) | Inhibition of tubulin polymerization | Colchicine-binding site on β-tubulin | Mitotic arrest at G2/M phase, apoptosis induction | mdpi.com, nih.gov, nih.gov |

In Vitro Anti-cancer Lead Compound Identification

Stemming from its probable antitubulin activity, this compound is a strong candidate for identification as an in-vitro anti-cancer lead compound. The disruption of the microtubule network is a clinically validated strategy for cancer treatment, and agents that target this process are in wide use. researchgate.net

The development of CA-4 analogues is an active area of cancer research, aimed at overcoming issues with the natural compound's stability and solubility while retaining its potent cytotoxicity against a broad range of cancer cell lines. nih.govacs.org Numerous synthetic analogues incorporating heterocyclic rings or other modifications to the bridge have demonstrated significant antiproliferative activity. researchgate.netacs.org

Furthermore, research on the related biphenyl isomer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), provides direct evidence of the anti-cancer potential of the tetramethoxy biphenyl scaffold. TMBP has been shown to be cytotoxic to various human cancer cell lines, including lung and hepatocellular carcinoma. nih.govnih.govmdpi.com Its mechanism involves inducing cell cycle arrest, promoting oxidative stress, and triggering apoptosis. nih.govnih.gov This supports the hypothesis that this compound would also exhibit cytotoxic activity against cancer cells, making it a valuable lead for the design of novel anti-cancer drugs.

| Compound | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) | A549 (Non-small cell lung carcinoma) | Reduces cell viability, induces G2/M arrest and apoptosis | nih.gov |

| NCI-H460 (Lung cancer) | Inhibits cell proliferation, induces apoptosis, reduces NF-κB levels | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The biphenyl (B1667301) scaffold serves as a foundational element in a multitude of biologically active molecules. The key to their activity often lies in the nature and positioning of substituents on the phenyl rings. In analogs of 3,4,4',5-Tetramethoxy-1,1'-biphenyl, such as those related to Combretastatin (B1194345) A-4 (CA-4), the presence of a 3,4,5-trimethoxyphenyl "A" ring is a crucial feature for potent biological activity, particularly in the context of anticancer research where it interacts with tubulin. nih.govnih.gov

While direct studies on this compound are limited, research on closely related compounds provides valuable insights. For instance, in the analog 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol (TMBP), the hydroxyl groups have been identified as potential pharmacophoric groups, forming key hydrogen bonds with enzymatic targets. nih.gov This suggests that the oxygenated substituents, including the methoxy (B1213986) groups in the target compound, are pivotal for its interactions with biological macromolecules.

Impact of Methoxylation and Other Substituent Patterns on Potency and Selectivity

The number and location of methoxy groups on the biphenyl rings have a profound effect on the potency and selectivity of these compounds. Studies on various methoxylated biphenyl and stilbene (B7821643) derivatives have consistently shown that the substitution pattern is a key determinant of biological activity.

In a series of chalcone (B49325) triazole derivatives, compounds featuring a 3,4,5-trimethoxyphenyl A ring exhibited significant antiproliferative activity. mdpi.com The substitution pattern on the second phenyl "B" ring also modulates this activity. For example, a 3-hydroxy-4-methoxy substitution on the B ring of a chalcone analog of CA-4 was found to be favorable for activity. mdpi.com

The following table summarizes the cytotoxic activity of some CA-4 analogs, highlighting the influence of the substitution pattern.

| Compound Name | A-Ring Substitution | B-Ring Substitution | Cell Line | IC50 (µM) |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | 3,4,5-trimethoxy | 3-methyl-2(3H)-benzothiazolone | EA.hy926 | 0.13 ± 0.01 |

| Combretastatin A-4 | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | Various | Potent |

| Chalcone triazole derivative 22b | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | MCF-7 | 0.385 ± 0.12 |

This table presents data for analogs of this compound to illustrate the impact of substitution patterns.

These findings underscore that while the 3,4,5-trimethoxy motif is often associated with high potency, the substituents on the second ring are crucial for fine-tuning the biological profile, including selectivity towards specific cellular targets.

Conformational Flexibility and its Role in Bioactivity

The bioactivity of biphenyl derivatives is not solely dependent on the presence of specific functional groups but is also heavily influenced by their three-dimensional conformation. The rotational freedom around the central carbon-carbon single bond of the biphenyl system allows the molecule to adopt various conformations, or rotamers.

The presence of bulky substituents in the ortho positions of the biphenyl rings can restrict this rotation, leading to a class of stereoisomers known as atropisomers. This conformational restriction can be a critical factor in determining biological activity, as it can lock the molecule into a bioactive conformation that fits optimally into a biological target, such as an enzyme's active site.

For microtubule-inhibiting biphenyl analogues of colchicine (B1669291), the ability to fit within the colchicine binding site on tubulin is dependent on their conformation. nih.gov Structural analysis of 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl (B161183) (TKB) and 2,3,4,4'-tetramethoxy-1,1'-biphenyl (B1198871) (TMB) revealed that their ability to inhibit microtubule assembly is related to their conformational similarity to colchicine. nih.gov The rigidity of the structure can overcome steric hindrance and reduce the entropic penalty of binding. nih.gov

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding and predicting the biological activity of chemical compounds. These models establish a mathematical relationship between the chemical structure and biological efficacy.

For biphenyl derivatives, 3D-QSAR pharmacophore modeling has been successfully applied to develop predictive models for their activity as aromatase inhibitors. These models identified key pharmacophoric features, including hydrogen bond acceptors and aromatic rings, that are crucial for activity.

The development of predictive QSAR models for this compound and its analogs would require a dataset of compounds with measured biological activities. Such models could then be used to guide the design of new derivatives with enhanced potency and selectivity.

Potential Applications and Industrial Relevance Non Clinical

Development of Novel Agrochemicals (e.g., Fungicides, Herbicides)

The biphenyl (B1667301) structure is a known pharmacophore in the agrochemical industry, with many derivatives exhibiting potent fungicidal and herbicidal properties. Research has now identified 3,4,4',5-Tetramethoxy-1,1'-biphenyl as a naturally occurring antifungal agent.

Detailed Research Findings

A pivotal study isolated eight natural biphenyl-type phytoalexins from the leaves of Sorbus pohuashanensis after invasion by the fungus Alternaria tenuissi. nih.gov Among these, This compound was identified as one of the most potent antifungal compounds. nih.gov

The study demonstrated that this compound displayed significant growth inhibition against A. tenuissi and four other major crop pathogens:

Fusarium graminearum

Helminthosporium maydis

Sclerotinia sclerotiorum

Exserohilum turcicum

In vivo assays confirmed the protective effects of these natural biphenyls on tobacco leaves, and microscopic observation revealed that the compounds adversely affected the mycelial morphology of the fungi. nih.gov This discovery underscores the potential of this compound as a lead compound for developing new, potentially bio-based fungicides for crop protection. nih.gov The methoxy (B1213986) substitution pattern appears to be crucial for its biological activity, a feature seen in other agrochemicals like the insecticide methoxychlor (B150320) and various methoxy-substituted herbicides.

Table 1: Antifungal Activity of this compound Against Crop Pathogens

| Pathogen | Host Plant(s) | Disease Caused |

| Alternaria tenuissi | Sorbus, various | Leaf spot, blight |

| Fusarium graminearum | Wheat, Barley, Maize | Fusarium head blight, Gibberella ear rot |

| Helminthosporium maydis | Maize | Southern corn leaf blight |

| Sclerotinia sclerotiorum | Canola, Soybean, Sunflower | White mold, Sclerotinia stem rot |

| Exserohilum turcicum | Maize, Sorghum | Northern corn leaf blight |

| Data derived from a study on natural biphenyl-type phytoalexins. nih.gov |

Lead Compound Identification for Drug Discovery and Medicinal Chemistry

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The structural rigidity and the ability to be substituted at various positions allow for the fine-tuning of pharmacological properties. Methoxy groups, in particular, are known to influence a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile by affecting its polarity, metabolic stability, and ability to form hydrogen bonds. acs.org

While direct research on this compound as a drug candidate is not extensively documented, its structural features are present in compounds that have been successfully optimized as lead compounds. For instance, diarylpyrimidine (DAPY) derivatives containing a biphenyl moiety are potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Studies on these DAPY-biphenyl analogues have shown that the introduction of electron-donating groups, such as methoxy, can lead to higher antiviral activity compared to electron-withdrawing groups. acs.org

Furthermore, novel biphenyl derivatives are being actively investigated as degraders of the androgen receptor for treating drug-resistant prostate cancer. ebi.ac.uk The discovery of a potent and selective S1P1 receptor agonist, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, for autoimmune diseases further highlights the value of the methoxy-biphenyl scaffold in generating lead compounds with desirable therapeutic profiles. nih.gov These examples strongly suggest that this compound could serve as a valuable starting point or fragment in drug discovery campaigns, particularly in developing antagonists or inhibitors for various biological targets.

Precursors for Advanced Materials Science

The rigid, rod-like structure of the biphenyl core is a desirable feature for the creation of high-performance materials. Its incorporation into polymers can enhance thermal stability, mechanical strength, and introduce unique optical or electronic properties.

Liquid Crystal Polymers and Intermediates

Biphenyls are a cornerstone in the field of liquid crystals (LCs) due to their structural anisotropy. Cyanobiphenyls, for example, are key components in commercial liquid crystal displays (LCDs). wipo.int The introduction of methoxy groups to the biphenyl structure is a known strategy to modulate the mesomorphic properties, such as the nematic temperature range. google.com

Research into new liquid crystalline materials continues to leverage the biphenyl scaffold. Studies on biphenyl azomethine/ester liquid crystals have shown that the biphenyl moiety has a significant impact on the stability and physical parameters of the resulting materials. nih.gov Push-pull type biphenyl derivatives are also being synthesized to create novel luminescent liquid crystals. nih.gov Given this extensive precedent, this compound and its derivatives are strong candidates for use as intermediates or core structures in the synthesis of new liquid crystal polymers with tailored properties for advanced optical applications.

Organic Electronic Materials (e.g., OLEDs, OPVs)

In the realm of organic electronics, materials with high charge carrier mobility and thermal stability are in constant demand for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The biphenyl structure is frequently incorporated into hole transport layers (HTL), electron transport layers (ETL), and host materials for emissive dopants in OLEDs.

For example, derivatives like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) are widely used as hole transport materials. The biphenyl core contributes to the formation of stable amorphous films, which is crucial for device longevity and efficiency. While this compound itself has not been specifically reported as a primary component in OLEDs, its rigid aromatic system and the electronic influence of the methoxy groups make it a plausible candidate for exploration as a building block for new host or transport materials. The methoxy groups can influence the HOMO/LUMO energy levels, which is a critical parameter for optimizing charge injection and transport in organic electronic devices.

Epoxy Resins and Related Polymers

The biphenyl structure is used to create high-performance epoxy resins with superior thermal and mechanical properties compared to conventional bisphenol A (BPA)-based epoxies. These resins are particularly valued in applications requiring high reliability, such as electronic packaging for integrated circuits. echemi.comnih.gov

A very close structural analogue, tetramethyl biphenyl epoxy resin (TMBP), is synthesized from 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol. echemi.com This resin exhibits excellent heat resistance and low melt viscosity, making it an ideal matrix resin for epoxy molding compounds. echemi.comnih.gov Another related compound, 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl, is used as a crosslinking agent in coatings, adhesives, and composites to enhance thermal stability and chemical resistance. Given the similar structural rigidity and substitution pattern, this compound is a highly promising precursor for a new class of epoxy resins. Its dihydroxy derivative, 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol, could be reacted with epichlorohydrin (B41342) to produce a tetramethoxy-biphenyl epoxy resin with potentially unique processing characteristics and performance attributes. echemi.com

Table 2: Potential of Biphenyl Derivatives in Epoxy Resins

| Biphenyl Precursor | Resulting Polymer Type | Key Properties | Potential Applications |

| 3,3',5,5'-Tetramethyl-biphenyl-4,4'-diol | Tetramethyl Biphenyl Epoxy Resin (TMBP) | High thermal stability, low melt viscosity, crystallinity | Epoxy molding compounds for IC encapsulation |

| 4,4′-Dihydroxybiphenyl | Biphenyl Liquid Crystalline Epoxy Resin | High thermal conductivity, high heat resistance | Thermally conductive adhesives, electronic packaging |

| 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol | Hypothetical Tetramethoxy Biphenyl Epoxy Resin | Predicted high thermal stability, unique dielectric properties | Advanced composites, high-frequency electronics |

| Data derived from studies on analogous biphenyl epoxy systems. echemi.comnih.gov |

Role in Chemical Ecology (e.g., Plant Chemical Defense Mechanisms)

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. nih.gov These chemical defenses can be constitutive or induced upon attack. Many of these defense compounds are phenolic, derived from pathways like the phenylpropanoid pathway.

Recent research has confirmed that This compound plays a direct role in plant chemical defense. It has been identified as a phytoalexin—an antimicrobial compound that is synthesized by a plant in response to microbial infection. nih.gov Specifically, it was isolated from the leaves of the mountain ash Sorbus pohuashanensis after being infected with the pathogenic fungus A. tenuissi. nih.gov

The production of this specific methoxylated biphenyl demonstrates a sophisticated defense mechanism. The compound's potent antifungal activity directly inhibits the growth of the invading pathogen, helping the plant to survive the attack. nih.gov This finding places this compound within the important class of phytoalexins and highlights the ecological significance of methoxylated biphenyls in plant-pathogen interactions. Its natural occurrence as a defense molecule further validates the research into its potential as a natural fungicide for agricultural use.

Future Research Directions and Concluding Remarks

Addressing Gaps in Current Knowledge

A primary focus for future research is to build a comprehensive understanding of the biological activity of 3,4,4',5-Tetramethoxy-1,1'-biphenyl. While its structural similarity to the core of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor, suggests potential anticancer properties, this has yet to be extensively investigated. nih.govmdpi.com Key questions that need to be addressed include:

Broad-Spectrum Biological Screening: Does this specific biphenyl (B1667301) exhibit cytotoxic, anti-proliferative, or other significant biological activities against a diverse panel of human cancer cell lines?

Comparative Analysis: How does its activity compare to that of well-established compounds like combretastatin A-4 and its analogues? nih.govmdpi.commdpi.com

Mechanism of Action: If biologically active, what are the precise molecular mechanisms through which it exerts its effects? Does it indeed target tubulin polymerization, or does it operate via a different pathway?

Systematic in vitro and in vivo studies are crucial to fill these fundamental knowledge gaps and to ascertain the therapeutic potential of this compound.

Innovations in Sustainable Synthesis

The development of environmentally friendly and efficient synthetic routes is paramount for the future of chemical research. While methods for synthesizing biphenyl structures exist, a dedicated effort to create sustainable pathways for this compound is needed. Future research in this area should explore:

Green Chemistry Approaches: Investigation into the use of non-toxic solvents, renewable starting materials, and catalytic systems to minimize environmental impact. mdpi.com Methodologies like microwave-assisted synthesis and the use of natural deep eutectic solvents (NADES) have shown promise in related syntheses and could be adapted. mdpi.com

Novel Catalytic Systems: Exploring new and more efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, which are commonly employed for biphenyl synthesis. ucl.ac.uk The goal would be to improve yields, reduce reaction times, and simplify purification processes.

Domino Reactions: Designing multi-step reactions that can be carried out in a single pot (domino reactions) to increase efficiency and reduce waste. mdpi.com

These innovations will not only make the synthesis more economical and environmentally benign but also facilitate the production of a wider range of derivatives for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Biological Targets and Mechanisms

Beyond the presumed interaction with tubulin, it is essential to explore other potential biological targets of this compound and its derivatives. The structural motif of this compound could allow it to interact with a variety of biological macromolecules. Future research should include:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify novel protein binding partners.

Investigation of Diverse Biological Pathways: Screening the compound for its effects on various cellular processes beyond cell division, such as angiogenesis, apoptosis, and signal transduction pathways. For instance, some biphenyl derivatives have been investigated for their antibacterial activity against antibiotic-resistant bacteria. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the biphenyl core. This will help to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity for specific targets. Modifications could include altering the substitution pattern of the methoxy (B1213986) groups or introducing other functional groups.

This broad-based exploration will maximize the chances of discovering novel therapeutic applications for this class of compounds.

Advanced Characterization Techniques for Complex Biological Interactions

To gain a deeper insight into how this compound interacts with biological systems, the application of advanced analytical and imaging techniques is crucial. Future research should leverage:

High-Resolution Structural Biology: Utilizing X-ray crystallography and cryogenic electron microscopy (cryo-EM) to determine the three-dimensional structure of the compound in complex with its biological targets. This would provide a detailed understanding of the binding interactions at the atomic level.

Advanced Spectroscopic and Microscopic Methods: Employing techniques like Förster resonance energy transfer (FRET), surface plasmon resonance (SPR), and super-resolution microscopy to study the kinetics and dynamics of binding events in real-time and within living cells.

Computational Modeling and Simulation: Using molecular dynamics simulations to model the behavior of the compound and its interactions with target proteins, providing insights that can guide further experimental work.

By integrating these advanced techniques, researchers can build a comprehensive and dynamic picture of the compound's mechanism of action, paving the way for the rational design of more effective and specific therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,4,4',5-tetramethoxy-1,1'-biphenyl in laboratory settings?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using halogenated methoxybenzene precursors (e.g., 3,4-dimethoxyphenylboronic acid and 4,5-dimethoxyphenyl halides) with palladium catalysts (e.g., Pd(PPh₃)₄). Reaction optimization includes inert atmosphere conditions (N₂/Ar), refluxing in THF or DMF, and purification via silica gel chromatography. For example, derivatives with methyl or halide substituents require tailored coupling conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify substituent positions and symmetry. For instance, ¹H NMR of the parent compound shows methoxy singlets at δ 3.85–3.92 ppm and aromatic protons as doublets (δ 6.71–7.42 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated: 289.1434, observed: 289.1456). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA HCS guidelines : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) and skin contact (H315/H319). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Emergency procedures include eye rinsing with saline and medical consultation for ingestion .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled analogs (e.g., 3,4,4',5-tetrachloro[¹³C₁₂]biphenyl) as internal standards. Calibrate using gradient elution LC-MS/MS with electrospray ionization (ESI) in positive mode. Limit of detection (LOD) can reach 50 ng/mL in environmental or biological samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer : Optimize catalyst loading (0.5–2 mol% Pd), solvent polarity (e.g., DMF for electron-deficient substrates), and temperature (80–110°C). Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs). For sterically hindered derivatives, use Buchwald-Hartwig amination ligands (e.g., XPhos) to enhance coupling efficiency .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between methoxy protons (δ 3.85–3.92 ppm) and quaternary carbons (δ 153–157 ppm) confirm substituent positions. Discrepancies in NOESY data may indicate rotational isomerism or crystal packing effects .

Q. What strategies enhance the antibacterial efficacy of this compound derivatives against drug-resistant bacteria?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2' position to disrupt bacterial membrane potential. Test minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution assays. Derivatives like 3'-methyl-3,4,4',5-tetramethoxybiphenyl show MICs ≤ 8 µg/mL .

Q. What methodologies assess the environmental stability and degradation pathways of methoxy-substituted biphenyls?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous/organic solvents. Track degradation products via GC-MS with electron ionization (EI). For example, demethylation products (e.g., hydroxybiphenyls) are identified using ¹³C-labeled standards to trace metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products